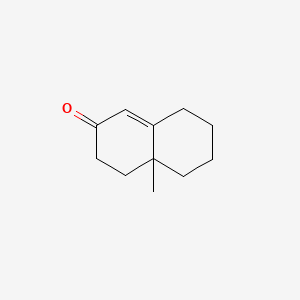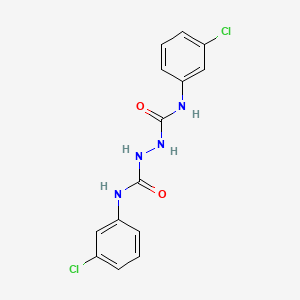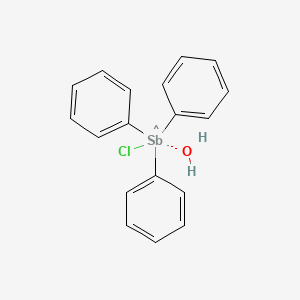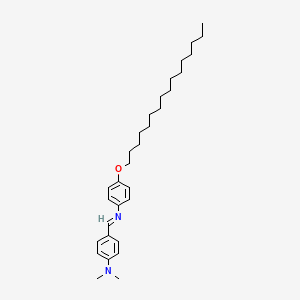![molecular formula C22H21N3O B11949848 2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline CAS No. 199584-68-4](/img/structure/B11949848.png)
2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings. The compound is known for its vibrant color properties, making it useful in dye and pigment industries. Additionally, its unique structure allows it to participate in various chemical reactions, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. One common method is the reduction of Schiff bases, where the starting materials include 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline and 2-methoxy-5-[(phenylamino)methyl]phenol . The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and pH levels .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nucleophile-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pigments, dyes, and as a component in photodynamic therapy agents.
Wirkmechanismus
The mechanism of action of 2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline involves its interaction with molecular targets through its diazenyl group. The compound can undergo photochemical reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in photodynamic therapy, where the compound is activated by light to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-((2,4-Dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate: Another azo compound with similar structural features and applications.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Known for its antiviral and anticancer properties.
Uniqueness
2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline stands out due to its specific substitution pattern, which imparts unique photochemical properties and makes it particularly effective in applications requiring light activation.
Eigenschaften
CAS-Nummer |
199584-68-4 |
|---|---|
Molekularformel |
C22H21N3O |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
[4-(1,3-dihydroisoindol-2-yl)-2-methylphenyl]-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C22H21N3O/c1-16-13-20(25-14-17-5-3-4-6-18(17)15-25)9-12-22(16)24-23-19-7-10-21(26-2)11-8-19/h3-13H,14-15H2,1-2H3 |
InChI-Schlüssel |
NBHOTBPINARUCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)N=NC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)





![methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-3-hydroxypropanoate](/img/structure/B11949825.png)



![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
![5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B11949865.png)
